Isobutyramide

Overview

Description

Biochemical Analysis

Biochemical Properties

The specific biochemical properties of Isobutyramide are not well-documented in the literature. As an amide, it can participate in biochemical reactions involving the formation or cleavage of amide bonds. Amide bonds are central to the structure of proteins, where they link amino acids together to form peptide chains .

Cellular Effects

Changes in protein structure, such as the formation or cleavage of amide bonds, can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is not well-documented in the literature. As an amide, it may interact with biomolecules through hydrogen bonding or other types of non-covalent interactions. These interactions could potentially influence enzyme activity, gene expression, and other molecular processes .

Temporal Effects in Laboratory Settings

Studies on similar compounds suggest that the effects of amides can change over time due to factors such as degradation, metabolism, and changes in cellular function .

Dosage Effects in Animal Models

A study on the substitution of soybean meal with this compound and slow-release urea in beef cattle suggests that this compound could have beneficial effects on animal performance and nutrient digestibility .

Metabolic Pathways

As an amide, it could potentially be involved in pathways related to protein metabolism, given the central role of amide bonds in protein structure .

Transport and Distribution

Like other small molecules, it could potentially be transported across cell membranes and distributed throughout tissues via passive diffusion or active transport mechanisms .

Subcellular Localization

As a small, non-polar molecule, it could potentially diffuse across cell membranes and localize to various subcellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions

Isobutyramide can be synthesized through several methods:

Amidation of Isobutyric Acid: Isobutyric acid is first converted to isobutyryl chloride using thionyl chloride.

Hydration of Isobutyronitrile: Isobutyronitrile is hydrated in the presence of a catalyst such as nitrile hydratase to produce this compound.

Industrial Production Methods

In industrial settings, this compound is often produced by the hydration of isobutyronitrile using nitrile hydratase. This method is preferred due to its high yield and efficiency .

Chemical Reactions Analysis

Isobutyramide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to isobutyric acid using oxidizing agents such as potassium permanganate.

Reduction: Reduction of this compound can yield isobutylamine when using reducing agents like lithium aluminum hydride.

Substitution: This compound can undergo substitution reactions where the amide group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Various reagents depending on the desired substitution product.

Major Products Formed

Oxidation: Isobutyric acid.

Reduction: Isobutylamine.

Substitution: Products vary based on the substituent introduced.

Scientific Research Applications

Isobutyramide has several applications in scientific research:

Pharmaceuticals: It is used as an intermediate in the synthesis of drugs such as ritonavir, an antiretroviral medication.

Agriculture: This compound is used as a slow-release nitrogen source in fertilizers.

Polymer Science: It is used in the synthesis of thermoresponsive polymers like poly(N-vinyl this compound), which have applications in drug delivery systems.

Biological Studies: This compound is used in studies related to gene transcription and cellular differentiation.

Mechanism of Action

The mechanism of action of isobutyramide involves its interaction with specific molecular targets and pathways. For example, in the treatment of beta-thalassemia and sickle cell disease, this compound activates the transcription of the human gamma-globin gene . This activation is mediated through the binding of this compound to transcription factors that regulate gene expression.

Comparison with Similar Compounds

Isobutyramide is similar to other amides such as butyramide and acetamide. it has unique properties that make it distinct:

Butyramide: While butyramide has a similar structure, this compound has a branched alkyl group, which affects its reactivity and solubility.

Acetamide: Acetamide has a simpler structure with a single carbon in the alkyl chain, making it less sterically hindered compared to this compound.

List of Similar Compounds

- Butyramide

- Acetamide

- Propionamide

This compound’s unique branched structure and its applications in various fields make it a valuable compound in both research and industry.

Biological Activity

Isobutyramide (IBA), a branched-chain monoamide with the molecular formula , has garnered attention in various fields, particularly in biochemistry and pharmaceutical applications. This compound is noted for its role in drug synthesis, protein modification, and potential therapeutic applications. This article provides a detailed overview of the biological activity of this compound, including its mechanisms, applications, and relevant research findings.

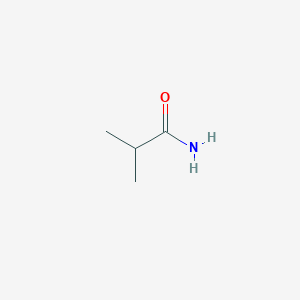

This compound is characterized by its amide functional group, which contributes to its solubility and reactivity. The structural formula is represented as follows:

This structure allows for various modifications that can enhance its biological activity and stability.

This compound has been implicated in several biological processes:

- Protein Modification : IBA is used in the chemical grafting of Human Serum Albumin (HSA), facilitating the synthesis of protein capsules. This modification is crucial for enhancing the stability and delivery of therapeutic proteins .

- Gene Expression : It has been involved in the transcriptional regulation of genes such as the human gamma-globin gene and murine embryonic epsilon(y)-globin gene, indicating its role in cellular differentiation and gene therapy applications .

- Drug Delivery Systems : IBA serves as a "glue" molecule in mesoporous silica nanoparticles, enabling sustained release of proteins while maintaining their biological activity. This application is particularly relevant for therapeutic proteins that require controlled delivery mechanisms .

1. Pharmaceutical Manufacturing

This compound is utilized in the synthesis of various Active Pharmaceutical Ingredients (APIs). Its ability to modify protein structures enhances drug formulations, making it a valuable component in pharmaceutical development .

2. Biotechnological Research

Recent studies have focused on using this compound to create complex drug delivery systems. For instance, it has been integrated into hybrid nanocomposites for MRI and drug release applications. These systems demonstrate high loading capacities for therapeutic agents while ensuring controlled release .

3. Clinical Trials

Although this compound was previously explored for treating conditions like beta-thalassemia and sickle cell disease, these applications have been discontinued due to insufficient clinical efficacy. Nonetheless, ongoing research continues to explore its potential as a modulator for hemoglobin-related disorders .

Case Studies

Market Trends

The market for this compound is projected to grow significantly, driven by its applications in drug synthesis and biotechnological research. The global market is expected to increase from USD 186.52 million in 2024 to approximately USD 282.42 million by 2034, at a CAGR of 5.01% .

Properties

IUPAC Name |

2-methylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO/c1-3(2)4(5)6/h3H,1-2H3,(H2,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFKAJVHLWXSISD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1060340 | |

| Record name | Propanamide, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

87.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Liquid; Liquid, Other Solid, Powder; [Alfa Aesar MSDS] | |

| Record name | Glycerides, C16-18 and C18-unsatd. mono- and di- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isobutyramide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14972 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

563-83-7, 68424-61-3 | |

| Record name | Isobutyramide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=563-83-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isobutyramide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000563837 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isobutyramide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8423 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Glycerides, C16-18 and C18-unsatd. mono- and di- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propanamide, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propanamide, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Glycerides, C16-18 and C18-unsatd. mono- and di- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.901 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Isobutyramide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.424 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOBUTYRAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82UOE7B38Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary therapeutic target of isobutyramide?

A1: this compound has been investigated for its ability to stimulate fetal gamma-globin gene expression. This is particularly relevant for treating beta-hemoglobinopathies like beta-thalassemia and sickle cell disease, where increasing fetal hemoglobin levels can ameliorate the disease phenotype. [, , , , ]

Q2: Has this compound demonstrated efficacy in increasing fetal hemoglobin levels in vivo?

A2: Yes, studies in baboons and humans have shown that this compound administration can increase fetal hemoglobin levels. In anemic baboons, this compound effectively stimulated fetal globin synthesis and F-reticulocyte production. [] Similarly, in patients with thalassemia intermedia and some with homozygous beta-thalassemia, this compound treatment led to increases in fetal hemoglobin percentages. [, , ]

Q3: Are there any concerns regarding the combined use of this compound with other fetal hemoglobin-inducing agents?

A3: Research in transgenic mice suggests that combining this compound with hydroxyurea, another fetal hemoglobin-inducing agent, can lead to increased hematological toxicity compared to either drug alone. [] This highlights the need for careful consideration and monitoring when combining such agents.

Q4: What are the limitations of using serum PSA levels as a marker of response to this compound therapy in prostate cancer?

A4: While this compound can inhibit tumor growth and delay progression to androgen independence in prostate cancer models, it also increases PSA gene expression as part of its differentiation-inducing effects. [] This leads to an increase in serum PSA levels, even as tumor volume decreases, making serum PSA an unreliable marker of treatment response in this context.

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C4H9NO, and its molecular weight is 87.12 g/mol.

Q6: Is there any spectroscopic data available for this compound?

A6: Yes, studies have investigated the carbon(sp3)-carbon(sp2) rotational barrier of this compound using force field calculations and compared the results with ab initio calculations. [] These studies utilized nuclear magnetic resonance (NMR) spectroscopy to estimate lanthanide-induced chemical shifts and gain insights into the molecule's conformational properties.

Q7: Are there any applications of this compound in material science?

A7: Yes, this compound has been explored as a building block for protein-based capsules. [] Through alternating physical adsorption of human serum albumin (HSA) and chemical grafting with this compound or bromothis compound, it's possible to create hollow protein capsules with tunable wall thicknesses and high mechanical stability.

Q8: How does the use of bromothis compound compare to this compound in the assembly of protein capsules?

A8: Employing bromothis compound instead of this compound in the assembly process results in significantly thicker capsule walls. [] This difference highlights the influence of bromine atoms on the noncovalent interactions driving the assembly process, suggesting that bromine enhances these interactions.

Q9: What are the advantages of using this compound as an additive in the preparation of CsPbBr3 perovskite solar cells?

A9: this compound, when introduced into the PbBr2 film during the fabrication of CsPbBr3 perovskite solar cells using a green solvent (H2O), improves the wettability of the PbBr2 film to the CsBr/H2O solution. [] This leads to better contact properties and enhances the performance and stability of the resulting solar cells.

Q10: Does this compound exhibit any catalytic properties?

A10: While this compound itself is not known to be catalytically active, it can act as an inducer for the production of nitrile hydratase in certain microorganisms like Brevibacterium sp. CH2. [] Nitrile hydratase is an enzyme with significant biotechnological potential, used for the conversion of nitriles to amides.

Q11: Have computational methods been applied to study this compound?

A11: Yes, computational chemistry techniques, such as force field calculations and ab initio calculations, have been employed to investigate the conformational properties of this compound and understand its carbon(sp3)-carbon(sp2) rotational barrier. []

Q12: How do structural modifications of butyrate, like the branching in this compound, influence its biological activity?

A12: Studies comparing butyrate and its analogues, including this compound, have shown that structural modifications can significantly impact their effects on cell proliferation, differentiation, and histone deacetylase activity. [] For instance, this compound is a weaker inhibitor of cell proliferation and histone deacetylase compared to butyrate.

Q13: Are there differences in the potency of butyramide and this compound in inducing hemoglobin synthesis?

A13: Yes, research indicates that n-butyramide is a more potent inducer of hemoglobin synthesis compared to this compound. [] This suggests that the specific branching pattern in this compound influences its interaction with biological targets involved in this process.

Q14: How stable is this compound under various conditions?

A14: this compound exhibits good stability. Studies have explored its radiolytic degradation, showing that it remains relatively stable even at high radiation doses. [] Additionally, research on the use of this compound in protein capsule formation suggests its stability under the conditions required for the assembly process. []

Q15: Have specific drug delivery strategies been investigated for this compound?

A15: While targeted drug delivery approaches for this compound haven't been extensively explored, its incorporation into protein capsules, as mentioned earlier, holds promise for controlled release and potentially targeted delivery applications. []

Q16: Is there any information available regarding the environmental impact and degradation of this compound?

A16: Currently, limited data is available on the ecotoxicological effects and degradation pathways of this compound. Further research is needed to fully understand its environmental fate and potential risks.

Q17: What are some of the key tools and resources used in this compound research?

A17: Research on this compound leverages a diverse toolkit, including:

- In vitro cell culture models: Studying the effects on gene expression, proliferation, and differentiation. [, , ]

- Animal models: Evaluating in vivo efficacy, toxicity, and pharmacokinetic properties. [, , ]

- Spectroscopic techniques: Characterizing the structure and properties of this compound and its derivatives. []

- Computational chemistry methods: Investigating conformational properties and potential interactions with biological targets. []

- Chromatographic techniques: Analyzing and quantifying this compound in various matrices. [, ]

Q18: What are some significant milestones in the research history of this compound?

A18: The research journey of this compound encompasses several noteworthy milestones:

- Early investigations into its potential as a fetal hemoglobin inducer: Paving the way for further exploration in treating hemoglobinopathies. [, ]

- Demonstration of its ability to inhibit tumor growth and delay progression in prostate cancer models: Expanding its potential therapeutic applications. []

- Exploration of its use in material science for the creation of protein-based capsules: Highlighting its versatility and potential in nanotechnology. []

- Investigation as an additive in perovskite solar cell fabrication: Showcasing its potential in renewable energy applications. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.